REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12]C)[CH:8]=2)[CH:3]=1>ClCCl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred 15 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1.5 h at ambient temperature
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slowly adding excess 10% aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The two-phased reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed (2x, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown gummy solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica gel; 20% ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC(=CC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.63 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |